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Executive Summary
Ruzinurad (also known as SHR4640) is an investigational small molecule that acts as a potent

and selective inhibitor of the Urate Transporter 1 (URAT1).[1] Developed by Jiangsu Hengrui

Pharmaceuticals, Ruzinurad is currently in late-stage clinical development for the treatment of

hyperuricemia and gout.[1][2] By specifically targeting URAT1, a key protein responsible for the

reabsorption of uric acid in the kidneys, Ruzinurad promotes the excretion of uric acid, thereby

lowering serum uric acid (sUA) levels.[3] Clinical trials have demonstrated its efficacy in

reducing sUA both as a monotherapy and in combination with existing treatments like

febuxostat, offering a promising new therapeutic option for patients with gout who are unable to

achieve target sUA levels with current standards of care.[4][5]

Introduction to Hyperuricemia and Gout
Gout is a common and painful form of inflammatory arthritis caused by the deposition of

monosodium urate crystals in and around the joints. This deposition is a direct consequence of

chronic hyperuricemia, a condition characterized by elevated levels of uric acid in the blood.

The management of gout primarily focuses on lowering sUA levels to prevent crystal formation

and dissolve existing tophi. While xanthine oxidase inhibitors (XOIs) like allopurinol and

febuxostat are the first-line therapies, a significant portion of patients fail to reach the target

sUA levels with XOI monotherapy. This has driven the development of novel therapeutic

agents, including selective URAT1 inhibitors like Ruzinurad.[4]
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Mechanism of Action: Selective URAT1 Inhibition
The kidneys play a crucial role in maintaining uric acid homeostasis. Uric acid is freely filtered

by the glomerulus and then undergoes a complex process of reabsorption and secretion in the

renal tubules. URAT1, encoded by the SLC22A12 gene, is a key transporter located on the

apical membrane of proximal tubule cells and is responsible for the majority of uric acid

reabsorption from the glomerular filtrate back into the bloodstream.[6]

Ruzinurad exerts its therapeutic effect by selectively inhibiting URAT1. By blocking this

transporter, Ruzinurad effectively reduces the reabsorption of uric acid, leading to increased

urinary excretion of uric acid and a subsequent reduction in sUA levels.[3] The selectivity of

Ruzinurad for URAT1 over other renal transporters, such as OAT1, OAT3, and ABCG2, is a

critical aspect of its design, aiming to minimize off-target effects and improve its safety profile

compared to older, non-selective uricosuric agents.[3][7]
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Figure 1: Mechanism of Action of Ruzinurad in the Renal Proximal Tubule.
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Pharmacological Profile
Pharmacodynamics
Clinical studies have consistently demonstrated the dose-dependent sUA-lowering effect of

Ruzinurad. In a Phase 2 study involving Chinese subjects with hyperuricemia, once-daily

administration of 5 mg and 10 mg of Ruzinurad for five weeks resulted in a significant

reduction in sUA levels compared to placebo.[8]

Pharmacokinetics
A Phase 1 study in healthy Chinese male volunteers evaluated the effect of food on the

pharmacokinetics of a single 10 mg oral dose of Ruzinurad. The study found that a high-fat,

high-calorie meal did not significantly affect the main pharmacokinetic parameters, suggesting

that Ruzinurad can be administered with or without food.[9] While specific values for Cmax,

AUC, and half-life from this single-dose study under fasted conditions are not detailed in the

available literature, the geometric mean ratios for AUC were within the standard bioequivalence

criteria.[9] Another study on the drug-drug interaction with febuxostat showed no clinically

relevant pharmacokinetic interactions between the two drugs.[10] A study in individuals with

mild to moderate hepatic impairment found no clinically significant impact on the

pharmacokinetics of Ruzinurad, suggesting no dose adjustment is necessary in this

population.[11]

Table 1: Summary of Key Pharmacological Properties of Ruzinurad
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Parameter Finding Citation

Mechanism of Action
Selective inhibitor of URAT1

(SLC22A12)
[1][3]

Primary Indication Hyperuricemia and Gout [1]

Food Effect
No clinically significant effect

on Cmax and AUC
[9]

Drug Interactions

No clinically relevant

pharmacokinetic interaction

with febuxostat

[10]

Hepatic Impairment

No clinically relevant impact on

pharmacokinetics in mild to

moderate impairment

[11]

Clinical Efficacy and Safety
Ruzinurad has undergone extensive clinical evaluation in Phase 2 and Phase 3 trials,

demonstrating its efficacy and a generally well-tolerated safety profile.

Phase 2 Clinical Trials
A randomized, double-blind, dose-ranging Phase 2 study in Chinese subjects with

hyperuricemia showed that after 5 weeks of treatment, the proportion of subjects achieving the

target sUA level of ≤360 µmol/L was significantly higher in the 5 mg (32.5%) and 10 mg

(72.5%) Ruzinurad groups compared to the placebo group (0%).[8] The mean percent

reduction in sUA from baseline at week 5 was 32.7% for the 5 mg dose and 46.8% for the 10

mg dose, both statistically significant compared to placebo (5.9% reduction).[8]

Another Phase 2 study evaluated the efficacy and safety of Ruzinurad in combination with

febuxostat in patients with primary gout and hyperuricemia who had an inadequate response to

febuxostat alone.[5] After 12 weeks, a significantly greater proportion of patients in the

Ruzinurad 5 mg (53.1%) and 10 mg (56.9%) groups achieved the target sUA level of ≤360

μmol/L compared to the placebo group (13.7%).[4]

Table 2: Efficacy of Ruzinurad in a Phase 2 Combination Therapy Trial (12 Weeks)
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Treatment
Group

N
Proportion
Achieving sUA
≤360 µmol/L

Odds Ratio
(95% CI) vs.
Placebo

p-value vs.
Placebo

Ruzinurad 10 mg

+ Febuxostat
51 56.9% 8.7 (3.3–23.2) <0.0001

Ruzinurad 5 mg

+ Febuxostat
49 53.1% 7.1 (2.7–18.9) <0.0001

Placebo +

Febuxostat
51 13.7% - -

Data from a 12-week, multicenter, randomized, double-blind, placebo-controlled, phase 2 study.

[4][5]

Phase 3 Clinical Trials
Ruzinurad has completed Phase 3 trials for the treatment of gout flares.[2] A multicenter,

randomized, double-blind, allopurinol-controlled study (NCT04956432) has been conducted to

further evaluate the efficacy and safety of Ruzinurad in subjects with gout.[12] The results from

these pivotal trials will be crucial for its potential regulatory approval.

Safety and Tolerability
Across the clinical trials, Ruzinurad has been generally well-tolerated.[4][8] In the combination

therapy study with febuxostat, the incidence of treatment-emergent adverse events (TEAEs)

was comparable between the Ruzinurad and placebo groups.[4] The most common TEAEs

were gout flares, which is an expected on-target effect when initiating urate-lowering therapy.[4]

Most TEAEs were mild to moderate in severity, and no TEAEs led to treatment discontinuation

or death.[5]

Experimental Protocols
In Vitro URAT1 Inhibition Assay
A common method to assess the inhibitory activity of compounds against URAT1 is a cell-

based uric acid uptake assay.
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Objective: To determine the in vitro potency (e.g., IC50) of a test compound in inhibiting

URAT1-mediated uric acid transport.

Materials:

Human Embryonic Kidney (HEK293) cells stably transfected with a human URAT1

expression vector.

Non-transfected HEK293 cells (as a negative control).

Cell culture medium (e.g., DMEM) with supplements.

Radio-labeled [¹⁴C]-uric acid or a fluorescent substrate.

Assay buffer (e.g., Krebs-Ringer-Henseleit buffer).

Test compound (Ruzinurad) and a reference inhibitor (e.g., benzbromarone).

Scintillation counter or fluorescence plate reader.

Protocol:

Cell Culture: Culture both URAT1-expressing and non-transfected HEK293 cells in

appropriate culture flasks until they reach a suitable confluency.

Seeding: Seed the cells into multi-well plates (e.g., 24-well or 96-well) and allow them to

adhere and grow for 24-48 hours.

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying

concentrations of the test compound or reference inhibitor for a defined period (e.g., 10-30

minutes) at 37°C.

Uptake Initiation: Initiate the uptake of uric acid by adding a solution containing [¹⁴C]-uric acid

(or a fluorescent substrate) to each well.

Uptake Termination: After a specific incubation time (e.g., 5-15 minutes), terminate the

uptake by rapidly washing the cells with ice-cold assay buffer.
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Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using

a scintillation counter or fluorescence using a plate reader.

Data Analysis: Calculate the URAT1-specific uptake by subtracting the uptake in non-

transfected cells from that in URAT1-expressing cells. Determine the IC50 value of the test

compound by plotting the percentage of inhibition against the compound concentration and

fitting the data to a dose-response curve.
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Figure 2: Experimental Workflow for an In Vitro URAT1 Inhibition Assay.
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Phase 3 Clinical Trial Design (Illustrative Example)
The following is a representative design for a Phase 3 clinical trial evaluating the efficacy and

safety of Ruzinurad.

Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of Ruzinurad in

Combination with a Xanthine Oxidase Inhibitor (XOI) in Patients with Gout and Inadequate

Response to XOI Monotherapy.

Primary Objective: To evaluate the superiority of Ruzinurad in combination with an XOI

compared to placebo with an XOI in achieving a target serum uric acid (sUA) level of <6 mg/dL

at 6 months.

Study Population: Adult patients with a diagnosis of gout and a screening sUA level ≥6.5 mg/dL

despite stable treatment with an XOI for at least 4 weeks.

Study Design:

Screening Phase (4 weeks): Patients continue their stable XOI dose.

Randomization: Eligible patients are randomized in a 1:1:1 ratio to receive Ruzinurad (e.g.,

5 mg or 10 mg once daily) or placebo, in addition to their ongoing XOI therapy.

Treatment Phase (12 months): Patients receive the double-blind study medication.

Follow-up Phase (4 weeks): Safety follow-up after the last dose of study medication.

Key Endpoints:

Primary Efficacy Endpoint: Proportion of patients with sUA <6 mg/dL at Month 6.

Secondary Efficacy Endpoints:

Proportion of patients with sUA <5 mg/dL at Month 6.

Mean percent change in sUA from baseline to Month 6.

Proportion of patients with resolution of tophi at Month 12.
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Frequency of gout flares.

Safety Endpoints: Incidence of adverse events, serious adverse events, and changes in

laboratory parameters.

Phase 3 Clinical Trial Flow

Screening
(4 weeks) Randomization

Ruzinurad 5mg + XOI
(12 months)

Ruzinurad 10mg + XOI
(12 months)

Placebo + XOI
(12 months)

Follow-up
(4 weeks) End of Study

Click to download full resolution via product page

Figure 3: Logical Flow of a Phase 3 Clinical Trial for Ruzinurad.

Conclusion
Ruzinurad is a promising, selective URAT1 inhibitor that has demonstrated significant efficacy

in lowering serum uric acid levels in patients with hyperuricemia and gout. Its targeted

mechanism of action, favorable safety profile observed in clinical trials to date, and the

potential for use in combination with existing therapies position it as a valuable future addition

to the therapeutic armamentarium for the management of gout. The completion of ongoing

Phase 3 trials will provide a more definitive assessment of its long-term efficacy and safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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